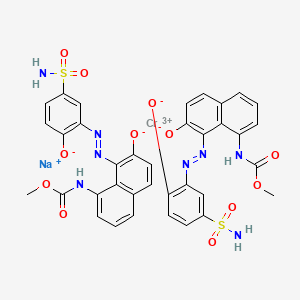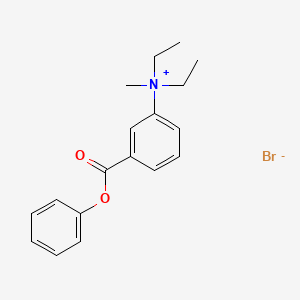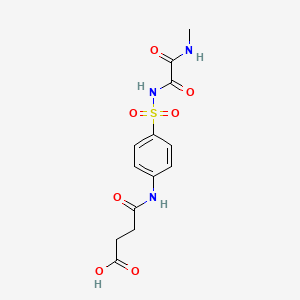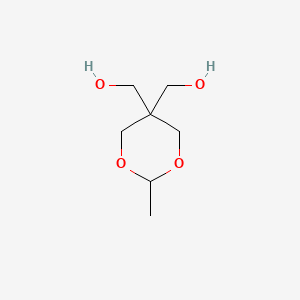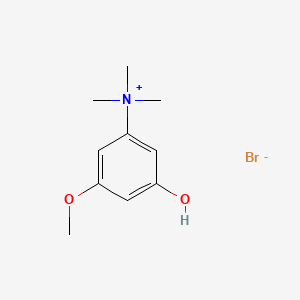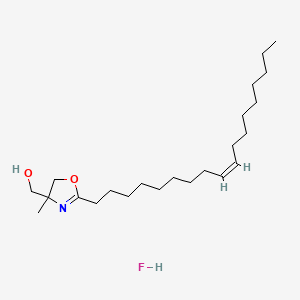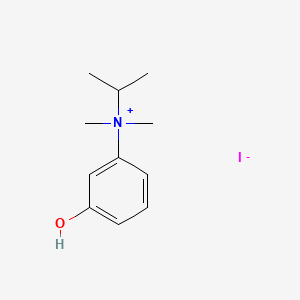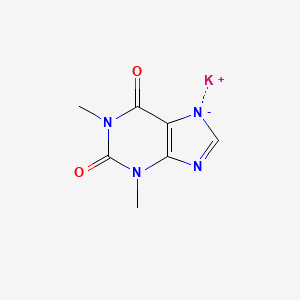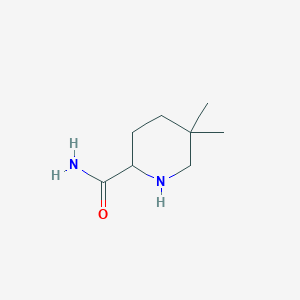
2-Piperidinecarboxamide, 5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidinecarboxamide, 5,5-dimethyl- is a chemical compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinecarboxamide, 5,5-dimethyl- can be achieved through several methods. One common approach involves the reaction of 2-piperidinecarboxylic acid with a halogenating agent, followed by amidation with a suitable amine. For example, the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide involves salting 2-piperidinecarboxylic acid with concentrated hydrochloric acid, halogenating, and then amidating with 2,6-dimethyl phenyl .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as salting, halogenation, and amidation, followed by purification techniques like crystallization or distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarboxamide, 5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Piperidinecarboxamide, 5,5-dimethyl- may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Piperidinecarboxamide, 5,5-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidinecarboxamide, 5,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with signaling pathways such as NF-κB and PI3k/Akt, which are involved in cancer progression. These interactions can lead to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxamide: This compound has a similar structure but lacks the dimethyl substitution at the 5-position.
N,N-Dimethyl-2-piperidinecarboxamide: This compound has an additional dimethyl substitution on the nitrogen atom.
Uniqueness
2-Piperidinecarboxamide, 5,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups at the 5-position can affect the compound’s steric and electronic properties, making it distinct from other piperidine derivatives.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
5,5-dimethylpiperidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-8(2)4-3-6(7(9)11)10-5-8/h6,10H,3-5H2,1-2H3,(H2,9,11) |
InChI Key |
QHEOYXMUFYBJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(NC1)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




